molecular formula C11H8ClF3N2O2 B3037384 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol CAS No. 477872-98-3

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol

Cat. No. B3037384
CAS RN: 477872-98-3
M. Wt: 292.64 g/mol
InChI Key: RTXJPSQZXUUZOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate : An intermediate that contributes to the final compound’s structure .
  • 3-Chloro-5-(trifluoromethyl)pyridine : Another precursor involved in the synthesis .


Chemical Reactions Analysis

  • Reductive Amination : Conversion of an amine precursor to the final compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of DNA intercalators, specifically through the reaction of aryl bis-isothiocyanates with substituted isoxazole-nitrogen compounds, leading to the production of indolylaminoimidazopyrimidine derivatives. These compounds are significant due to their potential DNA-interacting capabilities (Ebrahimlo & Khalafy, 2008).

  • In the field of inorganic chemistry, this compound is involved in the synthesis of palladium complexes. These complexes are noteworthy due to their unique molecular structures and potential applications in catalysis and materials science (Montoya et al., 2007).

Biological Activity

  • Studies have shown that derivatives of the compound exhibit plant-regulatory activities. This is particularly significant in agricultural research, where such compounds could be used to influence plant growth and development (Zhen, 1995).

  • Further research indicates that certain derivatives have antioxidant and antimicrobial properties. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Bonacorso et al., 2015).

Crystallography and Material Science

  • The compound has been used in studies focusing on crystallography. These studies provide insights into the molecular and crystal structures of related compounds, which is crucial for understanding their physical and chemical properties (Cruz et al., 2008).

Medicinal Chemistry

  • In medicinal chemistry, the compound is used as an intermediate in the synthesis of certain pharmaceuticals. For example, it has been used in the enzymatic synthesis of chiral intermediates for beta3-adrenergic receptor agonists (Perrone et al., 2006).

  • Additionally, it plays a role in the biotransformation process of certain chemical compounds, contributing to the synthesis of chiral intermediates in pharmaceuticals (Miao et al., 2019).

properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-5(18)9-3-8(17-19-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-5,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXJPSQZXUUZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol
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1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol
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1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol
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1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol
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1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol

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